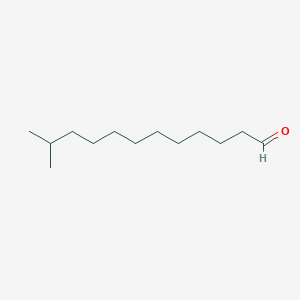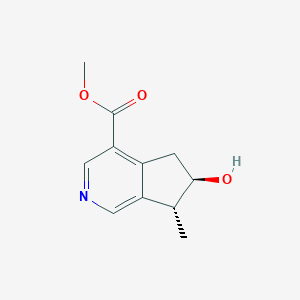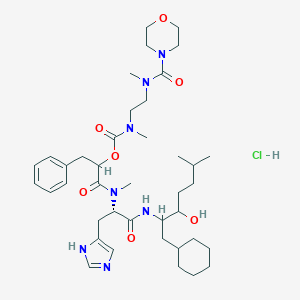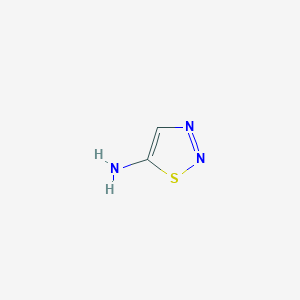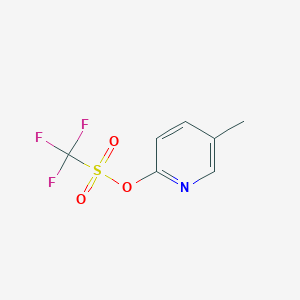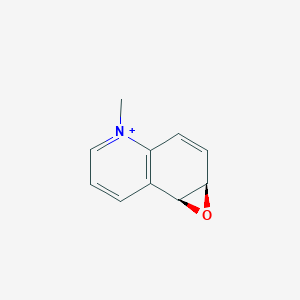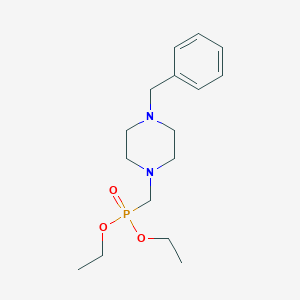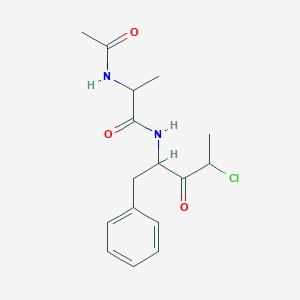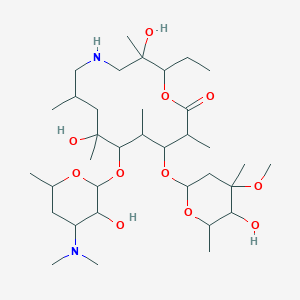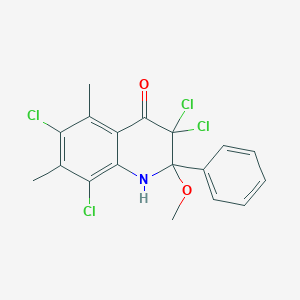
3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has shown potential in various scientific research applications.
Mechanism Of Action
The mechanism of action of 3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one is not well understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth.
Biochemical And Physiological Effects
Studies have shown that 3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the expression of proteins involved in cancer cell proliferation and survival. Additionally, the compound has been shown to have antifungal and antibacterial effects.
Advantages And Limitations For Lab Experiments
One advantage of using 3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one in lab experiments is its potential as an anticancer agent. However, one limitation is that the compound's mechanism of action is not well understood, which makes it difficult to optimize its use in cancer treatment.
Future Directions
There are several potential future directions for research on 3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one. One direction is to further study the compound's mechanism of action to optimize its use in cancer treatment. Another direction is to study the compound's potential as an antifungal and antibacterial agent. Additionally, the compound's potential as a lead compound for the development of new drugs could be explored.
Synthesis Methods
The synthesis of 3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one involves the condensation of 2-methoxy-5,7-dimethylquinoline-3-carbaldehyde with 2,4,6-trichlorophenylacetonitrile in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with sodium hydroxide to form the final compound.
Scientific Research Applications
3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells. Additionally, it has been studied for its potential as an antifungal and antibacterial agent.
properties
CAS RN |
147779-33-7 |
|---|---|
Product Name |
3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one |
Molecular Formula |
C18H15Cl4NO2 |
Molecular Weight |
419.1 g/mol |
IUPAC Name |
3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C18H15Cl4NO2/c1-9-12-15(14(20)10(2)13(9)19)23-18(25-3,17(21,22)16(12)24)11-7-5-4-6-8-11/h4-8,23H,1-3H3 |
InChI Key |
UAFCYIXWEZQEGQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C(=C1Cl)C)Cl)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC |
Canonical SMILES |
CC1=C2C(=C(C(=C1Cl)C)Cl)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC |
synonyms |
4(1H)-Quinolinone, 3,3,6,8-tetrachloro-2,3-dihydro-2-methoxy-5,7-dimethyl-2-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



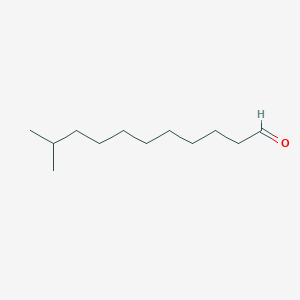
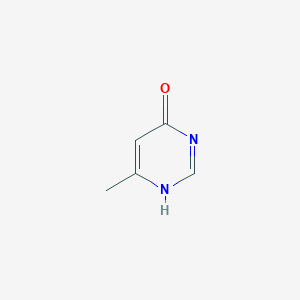
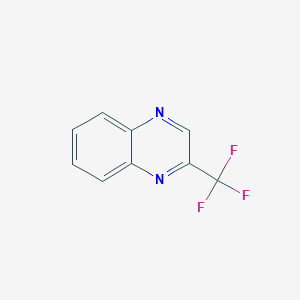
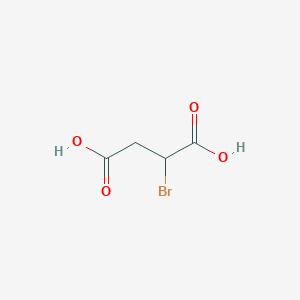
![Methyl 2-[(2E)-2-buten-1-ylamino]benzoate](/img/structure/B128133.png)
